ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate
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Overview
Description
Ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, hydroxy, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3,4-dimethoxybenzaldehyde, a series of reactions involving condensation, cyclization, and esterification can lead to the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, including temperature, pressure, and solvents, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions, such as temperature and pH, are tailored to facilitate the desired reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate include:
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups.
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A compound with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H20N2O5
- Molecular Weight : 320.34 g/mol
- IUPAC Name : this compound
This structure features a complex indazole core with multiple functional groups that contribute to its biological activity.
Research has indicated several mechanisms through which this compound exerts its biological effects:
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Anticancer Activity :
- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro studies demonstrated that it exhibits significant antiproliferative effects against A549 (lung cancer) and HeLa (cervical cancer) cells with IC50 values ranging from 2.0 to 20.0 µM .
- The presence of hydroxyl groups in its structure enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Preliminary results showed that it inhibits COX-1 and COX-2 with IC50 values reported at approximately 19.45 µM and 23.8 µM respectively .
- This inhibition suggests a potential therapeutic role in treating inflammatory diseases.
-
Antioxidant Activity :
- The presence of multiple hydroxyl groups contributes to its antioxidant properties. Studies have indicated that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.
Table: Summary of Biological Activities
Properties
CAS No. |
1212163-89-7 |
---|---|
Molecular Formula |
C19H24N2O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-6-methyl-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C19H24N2O6/c1-5-27-18(23)16-14(10-6-7-12(25-3)13(8-10)26-4)15-11(9-19(16,2)24)20-21-17(15)22/h6-8,14,16,24H,5,9H2,1-4H3,(H2,20,21,22) |
InChI Key |
JWMBRHXWZASKPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C2=C(CC1(C)O)NNC2=O)C3=CC(=C(C=C3)OC)OC |
solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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